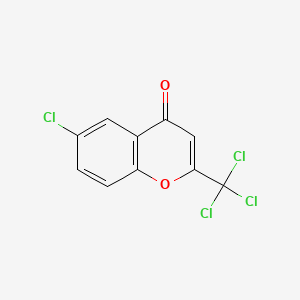
6-Chloro-2-(trichlorométhyl)chromén-4-one
Vue d'ensemble
Description
ST034307, also known as 6-Chloro-2-(trichloromethyl)-4H-1-benzopyran-4-one, is a chemical compound with the molecular formula C10H4Cl4O2 and a molecular weight of 297.95 g/mol . This compound is known for its selective inhibition of adenylyl cyclase 1 (AC1), which has implications in pain management and opioid dependency reduction .
Applications De Recherche Scientifique
ST034307 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its selective inhibition of adenylyl cyclase 1 makes it a valuable tool in studying signal transduction pathways.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary target of 6-Chloro-2-(trichloromethyl)chromen-4-one is adenylyl cyclase 1 (AC1) . AC1 is a type of adenylyl cyclase, a group of enzymes that are stimulated by calcium in a calmodulin-dependent manner . AC1 has been shown to be a potential target for treating pain and reducing the dependency on opioids .
Mode of Action
6-Chloro-2-(trichloromethyl)chromen-4-one acts as a selective inhibitor of AC1 . It has been difficult to inhibit AC1 selectively without also inhibiting other isoforms vital to physiological functions . 6-chloro-2-(trichloromethyl)chromen-4-one is selective for ac1 over all eight other adenylyl cyclase isoforms .
Biochemical Pathways
Upon interaction with AC1, 6-Chloro-2-(trichloromethyl)chromen-4-one inhibits AC1 and reduces cyclic adenosine monophosphate (cAMP) . This action leaves AC8, another adenylyl cyclase isoform, unaffected . The reduction in cAMP levels affects various downstream pathways, leading to a decrease in pain sensation .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of AC1 and the subsequent reduction in cAMP levels by 6-Chloro-2-(trichloromethyl)chromen-4-one result in analgesic activity . It has been shown to reduce pain in a mouse inflammatory pain model .
Action Environment
Analyse Biochimique
Biochemical Properties
6-Chloro-2-(trichloromethyl)chromen-4-one acts as a selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme involved in the conversion of ATP to cyclic AMP (cAMP) . By inhibiting AC1, 6-Chloro-2-(trichloromethyl)chromen-4-one reduces the levels of cAMP, which plays a crucial role in various cellular signaling pathways . This selective inhibition is significant as it allows for the modulation of pain without affecting other adenylyl cyclase isoforms that are vital for physiological functions .
Cellular Effects
6-Chloro-2-(trichloromethyl)chromen-4-one has been shown to influence various cellular processes. In particular, it has demonstrated analgesic activity by reducing pain in mouse inflammatory pain models . The compound’s ability to lower cAMP levels affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced pain perception . Additionally, 6-Chloro-2-(trichloromethyl)chromen-4-one has exhibited antitumor activity, making it a promising candidate for cancer treatment.
Molecular Mechanism
At the molecular level, 6-Chloro-2-(trichloromethyl)chromen-4-one exerts its effects by binding to and inhibiting adenylyl cyclase 1 (AC1) . This inhibition leads to a decrease in cAMP production, which in turn affects various downstream signaling pathways . The reduction in cAMP levels can result in the modulation of pain and inflammation, as well as potential antitumor effects. The compound’s selective inhibition of AC1 over other adenylyl cyclase isoforms is crucial for its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-(trichloromethyl)chromen-4-one have been observed to change over time. The compound is stable when stored at -20°C and is soluble in DMSO at a concentration of 2 mg/mL . Long-term studies have shown that 6-Chloro-2-(trichloromethyl)chromen-4-one maintains its analgesic activity and continues to reduce pain in mouse models over extended periods .
Dosage Effects in Animal Models
The effects of 6-Chloro-2-(trichloromethyl)chromen-4-one vary with different dosages in animal models. At lower doses, the compound effectively reduces pain and inflammation without causing significant adverse effects . At higher doses, there may be potential toxic or adverse effects, although specific data on these effects are limited. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Chloro-2-(trichloromethyl)chromen-4-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of adenylyl cyclase 1 (AC1) affects the production of cAMP, which plays a critical role in cellular metabolism and signaling .
Transport and Distribution
Within cells and tissues, 6-Chloro-2-(trichloromethyl)chromen-4-one is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can influence its therapeutic efficacy and potential side effects. Understanding the transport mechanisms and distribution patterns is crucial for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of 6-Chloro-2-(trichloromethyl)chromen-4-one plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall therapeutic potential.
Méthodes De Préparation
The synthesis of ST034307 typically involves the reaction of 6-chloro-4-hydroxycoumarin with trichloromethyl chloroformate under specific conditions . The reaction is carried out in the presence of a base such as pyridine, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
ST034307 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
ST034307 can be compared with other similar compounds such as:
6-Chloro-2-methyl-4H-chromen-4-one: This compound has a similar chromen-4-one structure but with a methyl group instead of a trichloromethyl group.
2-Chloro-6-(trichloromethyl)pyridine: This compound has a pyridine ring instead of a chromen-4-one structure.
The uniqueness of ST034307 lies in its selective inhibition of AC1, which is not commonly observed in other similar compounds .
Propriétés
IUPAC Name |
6-chloro-2-(trichloromethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDHYMSVCBGQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



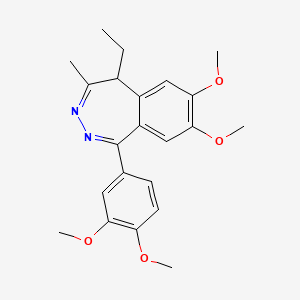
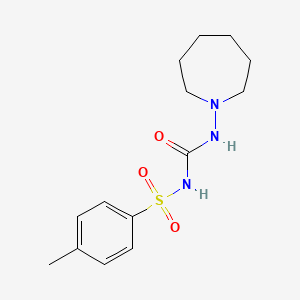
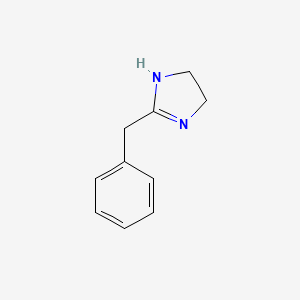
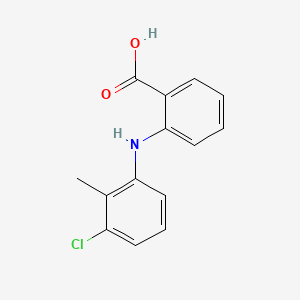
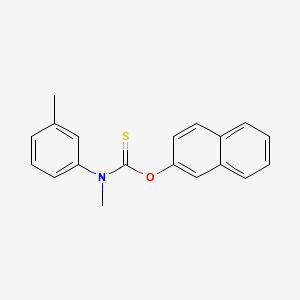
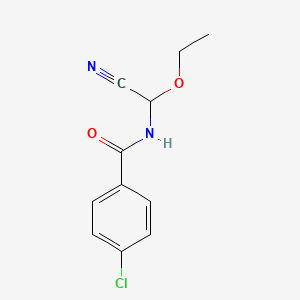

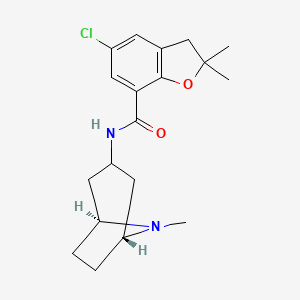
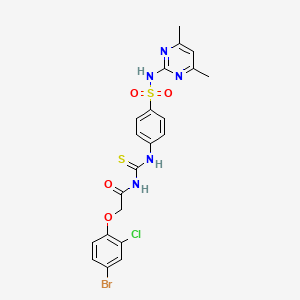
![3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile](/img/structure/B1682409.png)

![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride](/img/structure/B1682411.png)
![3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide](/img/structure/B1682412.png)
